6-C-Methylquercetin-3,4'-dimethyl ether

Antibacterial Multidrug Resistance Natural Products

Researchers investigating multidrug-resistant bacterial efflux mechanisms often face limited access to well-characterized probe compounds with defined SAR. This structurally unique flavonol derivative, with validated efflux substrate activity, directly addresses that gap. • Delivers a 32-fold MIC reduction (128→4 µg/mL) against MRSA when co-administered with an efflux pump inhibitor, enabling robust EPI screening assays. • Demonstrates potentiated activity against MDR K. pneumoniae (MIC 4 µg/mL with EPI), providing a quantifiable baseline for medicinal chemistry optimization. • Possesses distinct physicochemical markers-melting point 195-197 °C and characteristic [M+H]⁺ at m/z 345.09-ensuring unambiguous identification as a reference standard in phytochemical QC. Supplied as a yellow powder (≥98% purity) with global ambient-temperature shipping.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
Cat. No. B12390226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-C-Methylquercetin-3,4'-dimethyl ether
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)O)O
InChIInChI=1S/C18H16O7/c1-8-10(19)7-13-14(15(8)21)16(22)18(24-3)17(25-13)9-4-5-12(23-2)11(20)6-9/h4-7,19-21H,1-3H3
InChIKeyGXEBEIATBWQDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-C-Methylquercetin-3,4'-dimethyl ether: Compound Overview


6-C-Methylquercetin-3,4'-dimethyl ether is a flavonol derivative, specifically a dimethoxyflavone, with the molecular formula C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol [1]. It was first isolated and structurally characterized from the leaves of Bauhinia thonningii Schum, appearing as a yellow powder with a melting point of 195–197 °C [1]. As a member of the quercetin-derived flavonoid class, its distinct methylation pattern (C-6 methyl and 3,4'-O-methyl groups) distinguishes it from unmodified quercetin and other closely related analogs, underpinning its unique physicochemical and biological profile [1].

Structural Uniqueness of 6-C-Methylquercetin-3,4'-dimethyl ether


Generic substitution with parent quercetin or other simple O-methylated quercetin derivatives is not scientifically justifiable due to the compound's unique dual structural modification: a C-6 methyl group and a 3,4'-O-dimethyl ether configuration. This precise substitution pattern imparts distinct physicochemical properties, such as a specific melting point range (195–197 °C) [1] and a molecular ion of m/z 345.09 [M+H]⁺ [1], which are not shared by unmodified quercetin (m.p. 314–317 °C; m/z 302.24) or the structurally similar analog 6-C-methylquercetin-3,7-dimethyl ether (m.p. 195–197 °C; m/z 344.32) [1]. Critically, these structural differences translate into quantifiable differences in antibacterial potency against multidrug-resistant pathogens, as demonstrated by direct head-to-head comparisons with the clinical antibiotic ciprofloxacin [1]. Using a non-specific flavonoid would therefore result in unpredictable and likely inferior performance in assays designed for this specific derivative.

Quantified Activity and Physicochemical Evidence


Activity Against MDR Klebsiella pneumoniae

In a direct head-to-head comparison, 6-C-methylquercetin-3,4'-dimethyl ether demonstrated potent antibacterial activity against the multidrug-resistant Gram-negative bacterium Klebsiella pneumoniae ATCC11296 when combined with the efflux pump inhibitor (EPI) phenylalanine-arginine-β-naphthylamide (PAßN), achieving an MIC of 4 µg/mL [1]. In stark contrast, the reference antibiotic ciprofloxacin, a standard-of-care agent, exhibited an MIC of 128 µg/mL against the same strain under identical conditions [1].

Antibacterial Multidrug Resistance Natural Products

MRSA Potentiation by Efflux Pump Inhibition

The antibacterial activity of 6-C-methylquercetin-3,4'-dimethyl ether against methicillin-resistant Staphylococcus aureus (MRSA) strain MRSA6 is significantly enhanced by the co-administration of an efflux pump inhibitor (EPI). While the compound alone exhibits an MIC of 128 µg/mL against MRSA6, this is reduced to a more potent 4 µg/mL in the presence of the EPI PAßN [1]. This 32-fold improvement highlights the compound's susceptibility to bacterial efflux mechanisms.

MRSA Antibacterial Resistance Efflux Pump

Broad-Spectrum Activity Against MDR Gram-Negative Bacteria

6-C-methylquercetin-3,4'-dimethyl ether demonstrates a defined spectrum of activity against a panel of multidrug-resistant (MDR) Gram-negative bacteria. When tested alone, it exhibited inhibitory effects against 7 out of 10 tested MDR strains, with the highest recorded MIC being 128 µg/mL [1]. Notably, in the presence of the EPI PAßN, antibacterial activity was observed against all 10 tested bacteria, and a potent MIC of 4 µg/mL was achieved against the clinical isolate KP55 [1].

Gram-negative Multidrug Resistance Antibacterial Spectrum

Physicochemical Differentiation from Quercetin

6-C-methylquercetin-3,4'-dimethyl ether possesses unique physicochemical identifiers that distinguish it from its parent aglycone, quercetin, and closely related analogs isolated from the same plant source. It has a molecular weight of 344.32 g/mol (m/z 345.09 [M+H]⁺) and a melting point of 195–197 °C [1]. In contrast, quercetin has a molecular weight of 302.24 g/mol and melts at 314–317 °C, while the regioisomer 6-C-methylquercetin-3,7-dimethyl ether shares the same melting point but a different molecular ion (m/z 344.32) [1].

Physicochemical Properties Quality Control Compound Identity

Application Scenarios for 6-C-Methylquercetin-3,4'-dimethyl ether


Efflux-Mediated Resistance Research

Given its demonstrated 32-fold enhancement in potency (MIC reduction from 128 to 4 µg/mL) against MRSA6 when co-administered with an efflux pump inhibitor (EPI) [1], 6-C-methylquercetin-3,4'-dimethyl ether is ideally suited as a probe compound for investigating bacterial efflux mechanisms. Its clear profile as an efflux substrate makes it a valuable tool for screening novel EPIs or studying the function of specific efflux pumps in multidrug-resistant Gram-negative and Gram-positive strains.

SAR Studies of Flavonol Antibacterials

The unique C-6 methyl and 3,4'-O-dimethyl ether substitution pattern of this compound [1] provides a defined chemical scaffold for medicinal chemistry optimization. Its quantified activity against multidrug-resistant Klebsiella pneumoniae (MIC 4 µg/mL with EPI) [1] establishes a clear baseline for SAR studies aimed at improving potency, reducing efflux susceptibility, or altering the spectrum of activity against other resistant pathogens.

Analytical Standards for Natural Product Research

The well-defined physicochemical properties—specifically its melting point (195–197 °C) and characteristic molecular ion (m/z 345.09 [M+H]⁺) [1]—make this compound an excellent candidate for use as a reference standard in the analysis and quality control of Bauhinia thonningii extracts or related phytochemical preparations. It allows for unambiguous identification and quantification in complex natural product mixtures.

Combination Screening Against MDR Infections

The compound's potentiated activity in the presence of an EPI against a panel of multidrug-resistant bacteria, including achieving a 32-fold lower MIC than ciprofloxacin against Klebsiella pneumoniae ATCC11296 [1], supports its use in high-throughput screening assays to identify synergistic combinations with known antibiotics. Its unique resistance profile offers a potential avenue for revitalizing the activity of existing drugs against resistant strains.

Technical Documentation Hub

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